(3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine
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Overview
Description
(3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine is a synthetic organic compound It features a pyrazole ring substituted with a tetrahydropyran group and a methyl group, along with a methanamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine typically involves multi-step organic reactions One possible route could start with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone The tetrahydropyran group can be introduced via a nucleophilic substitution reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form an imine or a nitrile.
Reduction: The pyrazole ring can be reduced under certain conditions to form a dihydropyrazole.
Substitution: The tetrahydropyran group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanamine group could yield an imine, while reduction of the pyrazole ring could produce a dihydropyrazole.
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of the pyrazole ring, which is a common motif in many bioactive molecules, suggests that it could have interesting biological activity.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1H-pyrazol-4-yl)methanamine: Lacks the tetrahydropyran group.
(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine: Lacks the methyl group.
Uniqueness
The uniqueness of (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
(3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a tetrahydro-2H-pyran group and a methanamine moiety. The structural formula is represented as follows:
The biological activity of pyrazole derivatives, including this compound, is attributed to their ability to interact with various molecular targets within biological systems. These interactions can lead to modulation of enzyme activities, receptor signaling pathways, and gene expression.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have indicated that certain pyrazole compounds can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways. A notable example includes the inhibition of BRAF(V600E) and EGFR pathways, which are critical in various cancers .
Antimicrobial Activity
This compound has demonstrated promising antimicrobial effects. In vitro studies have reported its efficacy against several bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, offering potential therapeutic benefits in inflammatory diseases .
Case Studies
- Antitumor Effects : A study examined the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), showing that certain compounds exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .
- Antimicrobial Activity : Another investigation tested the antimicrobial efficacy of synthesized pyrazole compounds against common pathogens. Results indicated that several derivatives exhibited significant inhibition zones in disk diffusion assays, highlighting their potential as novel antimicrobial agents.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-8-9(6-11)7-13(12-8)10-2-4-14-5-3-10/h7,10H,2-6,11H2,1H3 |
InChI Key |
OYJDNTBXSDGPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN)C2CCOCC2 |
Origin of Product |
United States |
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